molecular formula C9H7N3O2 B2500484 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid CAS No. 1197398-67-6

1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Cat. No. B2500484
CAS RN: 1197398-67-6
M. Wt: 189.174
InChI Key: ZONSYRFPEDOCPL-UHFFFAOYSA-N
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Description

The compound "1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This particular derivative includes a pyridine ring, which is another nitrogen-containing heterocycle, and a carboxylic acid functional group. The imidazole and pyridine rings are known for their coordination properties, which make them interesting for various chemical applications, including the formation of stable N-heterocyclic carbenes and their use in coordination chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines using propane phosphoric acid anhydride is reported, which allows the introduction of various substituents at the 1- and 3-positions of the imidazole ring10. Similarly, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis has been used to produce imidazo[1,2-a]pyridine derivatives . These methods demonstrate the versatility of imidazole synthesis and the potential for creating a wide range of substituted derivatives, including those with a pyridin-3-yl group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. The imidazo[1,5-a]pyridine skeleton, for example, provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes . The electronic structure and substituent effects on the imidazo[1,5-a]pyridine backbone significantly influence the electronic character of carbenes, as evidenced by spectroscopic methods and theoretical studies .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form stable carbenes, and undergo functionalization reactions. For example, imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have also been explored, leading to the formation of various products including imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "this compound" are influenced by their molecular structure. The presence of the pyridine and imidazole rings contributes to their coordination ability, making them suitable for use as ligands in metal complexes, which can exhibit interesting magnetic and electronic properties9. The carboxylic acid group also adds to the compound's reactivity, allowing for further chemical modifications. The thermal stability and solubility of these compounds can vary depending on the nature of the substituents and the overall molecular architecture .

Scientific Research Applications

Functionalization Reactions

  • "Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine" by Yıldırım, Kandemirli, & Demir (2005) highlights the synthesis of imidazo[1,5-a]pyridine derivatives, which are of significant interest due to their potential applications in pharmaceuticals and materials science (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Imidazo[1,5-a]pyridines

  • "A one-pot synthesis of imidazo[1,5-a]pyridines" by Crawforth & Paoletti (2009) discusses a method for synthesizing imidazo[1,5-a]pyridines, providing a route to introduce various substituents at key positions, which could be crucial for designing new compounds with specific properties (Crawforth & Paoletti, 2009).

Fluorescent Probes for Mercury Ion

  • Shao et al. (2011) reported a synthesis method leading to novel imidazo[1,2-a]pyridine derivatives, one of which proved to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

  • Tverdiy et al. (2016) developed a novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, which are important intermediates in pharmaceutical chemistry (Tverdiy et al., 2016).

Synthesis of Imidazo[1,5-a]pyridines from 1,1-Dibromo-1-Alkenes

  • Zhang et al. (2010) developed an efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes, demonstrating a practical approach for accessing these compounds (Zhang et al., 2010).

Crystal Structure and Computational Study

  • "Synthesis, crystal structure, computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs" by Shen et al. (2012) provides insights into the molecular structure and thermodynamic properties of certain pyrazole derivatives, which are valuable for understanding the properties of related compounds (Shen et al., 2012).

Continuous-flow Synthesis

  • Herath & Cosford (2017) reported a continuous-flow synthesis of highly functionalized imidazo-oxadiazoles, demonstrating an innovative method for efficient and scalable synthesis of these compounds (Herath & Cosford, 2017).

Anticorrosive Properties

  • Zhang et al. (2018) explored the anticorrosive properties of compounds like 2-(imidazol-2-yl)-pyridine for mild steel in acidic medium, highlighting its potential use in corrosion prevention (Zhang et al., 2018).

Architecture for Stable N-heterocyclic Carbenes

  • Alcarazo et al. (2005) discussed the use of the imidazo[1,5-a]pyridine skeleton as a platform for generating new types of stable N-heterocyclic carbenes, which are important in catalysis and material science (Alcarazo et al., 2005).

properties

IUPAC Name

3-pyridin-3-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSYRFPEDOCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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